molecular formula C13H9BrF2O B2774944 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene CAS No. 99045-18-8

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene

Cat. No.: B2774944
CAS No.: 99045-18-8
M. Wt: 299.115
InChI Key: JRHDYZBRIBFWGS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene typically involves the bromination and fluorination of a benzyloxybenzene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

    Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a building block for the development of new drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The benzyloxy group provides additional functionalization options, making it a valuable intermediate for the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDYZBRIBFWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-bromo-2,6-difluorophenol (36 g, 0.172 mole), benzylchloride (21.77 g, 0.172 mole), and potassium carbonate (25 g, 0.18 mole) in demethylformamide (300 ml) was heated at 80°-90° for four hours. After cooling, the solvent was evaporated and ether added to the residue. The insoluble inorganic salts were removed by filtration, and solvent evaporated from the filtrate. The oily residue was subjected to bulb-to-bulb vacuum distillation on Kugelrohr apparatus to give the desired product as a nearly colorless oil (41 g, 80 percent): R.I.=1.5602 @25° C.; NMR (CDCl3) was consistent with the assigned structure.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
21.77 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
demethylformamide
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (24.0 mmol) of 2,6 difluoro-4-bromophenol in 20 ml of DMF at rt was added 5 g (36.0 mmol) of K2CO3 followed by 4.5 g (26.3 mmol) of benzyl bromide. The mixture was stirred for 12 h, diluted with H2O, the organic phase washed with sat'd NaCl, and the aqueous phase was then extracted 3× with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated. Flash chromatography with a gradient of 0-15% ethyl acetate/hexanes (v/v) afforded 6.3 g (88%) of the title compound: 1H NMR (500 MHz) δ 5.17 (s, 21), 7.06-7.11 (2H). 7.34-7.45 (5H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

4-bromo-2,6-difluorophenol (2 g, 9.57 mmol) was dissolved in DMF (19 mL) and to this was added Cs2CO3 (4.37 g, 13.34 mmol) and the solution was stirred for 15 minutes before benzyl bromide (1.64 g, 9.57 mmol) was added. After 2 hours at room temperature the mixture was partitioned between ethyl acetate (100 mL)/water (100 mL), the layers were separated and the aqueous extracted with ethyl acetate (100 mL). The combined organics were washed with brine (2×50 mL) and water (2×50 mL) and dried over MgSO4. The crude material (2.67 g) was filtered through a pad of silica and eluted with hexane to afford 4-bromo-2,6-difluorophenyl phenylmethyl ether after evaporation of the solvent (2.38 g, 83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
4.37 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

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